molecular formula C13H16N2O2S2 B5505558 Propan-2-yl 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetate

Propan-2-yl 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetate

Cat. No.: B5505558
M. Wt: 296.4 g/mol
InChI Key: DKEBREYIJFTMSB-UHFFFAOYSA-N
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Description

Propan-2-yl 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetate is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetate typically involves multi-step organic reactions. One common method includes the condensation of 5,6-dimethylthieno[2,3-d]pyrimidin-4-ylamine with an appropriate acylating agent to introduce the sulfanylacetate moiety. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thieno[2,3-d]pyrimidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Propan-2-yl 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Propan-2-yl 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetate primarily involves the inhibition of PARP-1. PARP-1 is a DNA-binding protein that plays a crucial role in the repair of single-strand breaks in DNA. By inhibiting PARP-1, the compound prevents the repair of DNA damage, leading to the accumulation of DNA lesions and ultimately cell death. This mechanism is particularly effective in cancer cells, which rely heavily on PARP-1 for survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetate stands out due to its unique combination of a thieno[2,3-d]pyrimidine core with a sulfanylacetate moiety. This structural feature enhances its ability to interact with biological targets such as PARP-1, making it a promising candidate for further development in medicinal chemistry .

Properties

IUPAC Name

propan-2-yl 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S2/c1-7(2)17-10(16)5-18-12-11-8(3)9(4)19-13(11)15-6-14-12/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEBREYIJFTMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCC(=O)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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